molecular formula C16H23NO5 B7096919 N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide

N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide

Cat. No.: B7096919
M. Wt: 309.36 g/mol
InChI Key: HUQXWHFHLOPARR-UCWKZMIHSA-N
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Description

N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring with two hydroxyl groups and an acetamide group linked to a methoxyphenyl moiety. The stereochemistry of the cyclohexyl ring is specified as (3S,4R), indicating the spatial arrangement of the hydroxyl groups.

Properties

IUPAC Name

N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-21-13-5-2-11(3-6-13)9-22-10-16(20)17-12-4-7-14(18)15(19)8-12/h2-3,5-6,12,14-15,18-19H,4,7-10H2,1H3,(H,17,20)/t12?,14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQXWHFHLOPARR-UCWKZMIHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)NC2CCC(C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COCC(=O)NC2CC[C@H]([C@H](C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the cyclohexyl ring, introducing the hydroxyl groups through selective oxidation reactions. The methoxyphenyl moiety can be introduced via etherification reactions, followed by the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of flow microreactor systems, which provide efficient and sustainable synthesis conditions. These systems allow for precise control over reaction parameters, leading to improved reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide involves its interaction with specific molecular targets. The hydroxyl groups and the acetamide moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-hydroxyphenyl)methoxy]acetamide
  • N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-ethoxyphenyl)methoxy]acetamide
  • N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methylphenyl)methoxy]acetamide

Uniqueness

N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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